2-(4-Amino-1H-pyrazol-1-yl)ethanol

Overview

Description

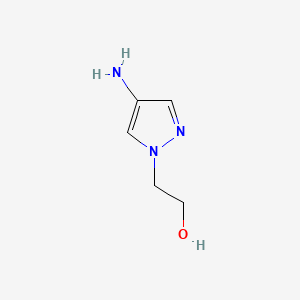

2-(4-Amino-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H9N3O. It is characterized by the presence of a pyrazole ring substituted with an amino group and an ethanol moiety.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

Based on its structural similarity to other pyrazole derivatives, it may influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Amino-1H-pyrazol-1-yl)ethanol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base

Major Products:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

2-(1H-pyrazol-4-yl)ethanol: Similar structure but lacks the amino group.

4-Amino-1H-pyrazole: Similar structure but lacks the ethanol moiety.

2-(4-Amino-1H-pyrazol-1-yl)acetic acid: Similar structure but contains an acetic acid moiety instead of ethanol .

Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C5H8N4O

- Molecular Weight: 140.15 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases, which are crucial in signaling pathways related to cancer progression and other diseases. For instance, it has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), particularly the T790M mutation associated with resistance to first-line therapies like gefitinib and erlotinib .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds, including this compound, exhibit antibacterial properties against various strains, suggesting potential applications in treating infections .

- Antiparasitic Effects : Research has demonstrated that pyrazole derivatives can target specific enzymes in parasites, indicating that this compound might also have activity against malaria and other parasitic infections .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: EGFR Inhibition

A study focused on the efficacy of this compound as an EGFR inhibitor showed that it could effectively reduce cell proliferation in models expressing the T790M mutation. The compound was tested alongside established inhibitors, revealing its potential as a therapeutic agent for resistant cancer types.

Case Study 2: Antimicrobial Activity

In a comparative analysis against common pathogens, derivatives of pyrazole including this compound were evaluated for their antibacterial properties. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting further investigation into its application as an antibiotic.

Case Study 3: Antiparasitic Activity

Research involving malaria models demonstrated that this compound could inhibit PfATP4, a critical enzyme in Plasmodium species. The compound showed promising results in reducing parasitemia in infected mice, highlighting its potential as a new antimalarial drug candidate.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQLNAAVMSWBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651478 | |

| Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948571-47-9 | |

| Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.